molecular formula C24H20N2O4S B2825198 1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941934-51-6

1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2825198
CAS No.: 941934-51-6
M. Wt: 432.49
InChI Key: ODUKOYUMJJUQHW-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of an indoline fused with a thiazolidine ring, which is further connected to a phenyl group and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indoline structure.

    Spirocyclization: The indoline derivative is then subjected to a spirocyclization reaction with a thiazolidine precursor. This step often requires the use of a base such as sodium hydride (NaH) to facilitate the formation of the spiro linkage.

    Oxidation: The final step involves the oxidation of the thiazolidine ring to introduce the dione and dioxide functionalities. This can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionalities to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the spirocyclic system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Methylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione: Lacks the dioxide functionalities, which may affect its reactivity and biological activity.

    3’-Phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione: Similar core structure but without the methylbenzyl group, potentially altering its properties.

Uniqueness

1-(2-Methylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is unique due to its combination of a spirocyclic system with dione and dioxide functionalities, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of 1-(2-Methylbenzyl)-3’-phenylspiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1'-[(2-methylphenyl)methyl]-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-17-9-5-6-10-18(17)15-25-21-14-8-7-13-20(21)24(23(25)28)26(19-11-3-2-4-12-19)22(27)16-31(24,29)30/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUKOYUMJJUQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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